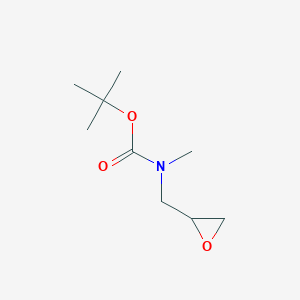![molecular formula C9H11N5 B2488186 N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1856452-00-0](/img/structure/B2488186.png)
N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound has been extensively studied in scientific research for its potential therapeutic applications in various psychiatric and neurological disorders.
Scientific Research Applications
Synthesis and Biological Activities
Facile Synthesis and Diverse Biological Activities : The synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine showcases the compound's broad biological activities. These derivatives exhibit antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicidal activities. Additionally, they have been used in the treatment of diseases such as schistosomiasis and neurological disorders related to glutamate dysfunction, highlighting their versatile pharmacological profile (Gandikota et al., 2017).
Antitumor and Antimicrobial Applications : Enaminones, utilized as building blocks for synthesizing substituted pyrazoles, have shown significant antitumor and antimicrobial activities. This underscores the potential of triazolopyridazine derivatives in cancer and infectious disease research (Riyadh, 2011).
Chemical Structure and Synthesis Optimization
- Structural Analysis and Synthesis Techniques : A detailed study involving the synthesis, structure analysis, and density functional theory calculations of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine provides insights into the compound's molecular characteristics. This research contributes to the optimization of synthesis techniques for such derivatives, enhancing their potential for various applications (Sallam et al., 2021).
Antidepressant and Receptor Antagonist Properties
- Potential as Antidepressants and Receptor Antagonists : The development of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines highlights a novel class of compounds with significant affinity for adenosine receptors. Their potent activity in behavioral models suggests potential as rapid-onset antidepressants, demonstrating the therapeutic relevance of triazolopyridazine derivatives in mental health disorders (Sarges et al., 1990).
Safety and Hazards
Future Directions
While specific future directions for “N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” are not mentioned in the retrieved papers, research on triazolo[4,3-b]pyridazine compounds is ongoing due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Similar compounds have been found to exhibit their effects through specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-7(1)5-10-8-3-4-9-12-11-6-14(9)13-8/h3-4,6-7H,1-2,5H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOJVDGNJGSREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)


![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)
![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)



